molecular formula C10H6BrNO2 B1337671 6-Bromoquinoline-2-carboxylic acid CAS No. 65148-10-9

6-Bromoquinoline-2-carboxylic acid

Cat. No. B1337671
CAS RN: 65148-10-9
M. Wt: 252.06 g/mol
InChI Key: UQGCFISFRKCLOL-UHFFFAOYSA-N
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Description

6-Bromoquinoline-2-carboxylic acid is a chemical compound with the molecular formula C10H6BrNO2 and a molecular weight of 252.07 . It is an off-white to gray to pale-yellow to yellow-brown solid . The IUPAC name for this compound is 6-bromo-2-quinolinecarboxylic acid .


Molecular Structure Analysis

The InChI code for 6-Bromoquinoline-2-carboxylic acid is 1S/C10H6BrNO2/c11-7-2-4-8-6 (5-7)1-3-9 (12-8)10 (13)14/h1-5H, (H,13,14) . This indicates that the compound has a benzene ring fused with a pyridine moiety, with a bromine atom attached to the 6th carbon and a carboxylic acid group attached to the 2nd carbon .


Physical And Chemical Properties Analysis

6-Bromoquinoline-2-carboxylic acid is a solid at room temperature . It has a molecular weight of 252.06 g/mol . The compound has one hydrogen bond donor and three hydrogen bond acceptors . Its XLogP3-AA value, which is a measure of its lipophilicity, is 2.4 .

Scientific Research Applications

  • Pharmaceutical and Medicinal Chemistry

    • Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It plays a major role in the field of medicinal chemistry .
    • There are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities .
    • Various selected quinolines and derivatives with potential biological and pharmaceutical activities have been presented .
  • Synthetic Organic Chemistry

    • Quinoline is a vital scaffold for leads in drug discovery .
    • A wide range of synthesis protocols have been reported in the literature for the construction of this scaffold .
    • For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller and Conrad Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold .
    • Transition metal catalysed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions and green reaction protocols are also useful for the construction and functionalization of this compound .
  • Chemical Synthesis

    • Quinoline compounds are used in the synthesis of a wide range of chemical products .
    • A Pd-catalyzed decarbonylative Suzuki cross-coupling of widely available heterocyclic carboxylic acids with arylboronic acids enabled the straightforward preparation of >45 heterobiaryl products using pyridines, pyrimidines, pyrazines, and quinolines in very good yields .
    • This method is useful for the construction and functionalization of quinoline compounds .
  • Industrial Applications

    • Quinoline has versatile applications in the fields of industrial and synthetic organic chemistry .
    • It is a vital scaffold for leads in drug discovery .
    • Various synthesis protocols have been reported for the construction of this scaffold .
  • Production of Polymers and Biopolymers

    • Carboxylic acids and their derivatives, including quinoline carboxylic acids, are used in the production of polymers and biopolymers .
    • They can be used as solvents, food additives, antimicrobials, and flavorings .
  • Food Additives

    • Quinoline carboxylic acids can be used as food additives .
    • This method uses sharp colorimetric, as well as fluorogenic responses in both physiological conditions and food additives .

Safety And Hazards

The compound is associated with several hazard statements, including H302, H315, H319, H332, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of eye contact .

Relevant Papers

The relevant papers for 6-Bromoquinoline-2-carboxylic acid include a review on the synthesis of biologically and pharmaceutically active quinoline and its analogues , and a paper on the safe and practical large-scale synthesis of 2-aminoquinoline-6-carboxylic acid benzyl ester .

properties

IUPAC Name

6-bromoquinoline-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrNO2/c11-7-2-4-8-6(5-7)1-3-9(12-8)10(13)14/h1-5H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQGCFISFRKCLOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=N2)C(=O)O)C=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30495748
Record name 6-Bromoquinoline-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30495748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromoquinoline-2-carboxylic acid

CAS RN

65148-10-9
Record name 6-Bromo-2-quinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65148-10-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromoquinoline-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30495748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Concentrated sulfuric acid (0.75 L) was added during 15 min to a stirred suspension of 6-bromo-2-(tribromomethyl)quinoline (350 g, 0.76 mol) in water (1.75 L). The resulting suspension was heated at 150° C. (bath temperature) for 5 hr. The mixture was cooled and the precipitate was collected by filtration, washed with water and dried to give 6-bromo-2-quinolinecarboxylic acid as a solid (127.6 g). The filtrate was diluted with water (3 L) and a second crop of the product was obtained (55.7 g, combined yield 183.3 g, 96%). 1H NMR (400 MHz, DMSO-d6): 8.50 (d, J=9 Hz, 1H), 8.38 (d, J=2 Hz, 1H), 8.13 (d, J=9 Hz, 1H), 8.06 (d, J=9 Hz, 1H), 7.96 (m, 1H). ES-LCMS m/z 253 (M+H)+.
Quantity
0.75 L
Type
reactant
Reaction Step One
Quantity
350 g
Type
reactant
Reaction Step One
Name
Quantity
1.75 L
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
J Huang, T Wang, L Pang, J Wang, X Niu, H Fan… - papers.ssrn.com
ASK1 kinase inhibition has become a promising strategy for treating inflammatory diseases, such as non-alcoholic steatohepatitis and multiple sclerosis. Here, we reported the …
Number of citations: 0 papers.ssrn.com
X Zhu, L Lystrom, S Kilina, W Sun - Inorganic Chemistry, 2016 - ACS Publications
… A DMF (1 mL) solution of 6-bromoquinoline-2-carboxylic acid (2.0 g, 7.95 mmol), triethylamine (3.32 mL, 23.8 mmol), N,O-dimethylhydroxyamine hydrochloride (0.93 g, 9.50 mmol), and …
Number of citations: 36 pubs.acs.org

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